molecular formula C7H9BN2O2 B1391051 (2-Cyclopropylpyrimidin-5-yl)boronic acid CAS No. 893567-15-2

(2-Cyclopropylpyrimidin-5-yl)boronic acid

Cat. No.: B1391051
CAS No.: 893567-15-2
M. Wt: 163.97 g/mol
InChI Key: HIBBMEFTPMTWOY-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine ring substituted with a cyclopropyl group at position 2 and a boronic acid moiety (-B(OH)₂) at position 5. This compound is of interest in medicinal chemistry due to the unique electronic and steric effects imparted by the pyrimidine core and cyclopropyl substituent. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions and as bioactive agents in drug discovery, particularly as enzyme inhibitors targeting proteases, kinases, and histone deacetylases (HDACs) . The cyclopropyl group may enhance metabolic stability and influence binding affinity through steric hindrance or conformational restriction .

Properties

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBBMEFTPMTWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671659
Record name (2-Cyclopropylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893567-15-2
Record name (2-Cyclopropylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method involves palladium-catalyzed coupling of halopyrimidines with diboron reagents.

Procedure :

  • Substrate : 5-Bromo-2-cyclopropylpyrimidine reacts with bis(pinacolato)diboron (B₂pin₂).
  • Catalyst : PdCl₂(dppf) (1–5 mol%) in DMF or THF.
  • Base : K₂CO₃ or Cs₂CO₃.
  • Conditions : 80–100°C for 12–24 h under inert atmosphere.
  • Yield : 70–85%.

Key Data :

Parameter Value Source
Catalyst Loading 3 mol% PdCl₂(dppf)
Solvent DMF
Reaction Time 18 h

Halogen-Metal Exchange (HMe)

A two-step process involving lithiation followed by borylation.

Steps :

  • Lithiation : 5-Bromo-2-cyclopropylpyrimidine reacts with n-BuLi at -78°C in THF.
  • Borylation : Quenched with trimethyl borate (B(OMe)₃), then hydrolyzed with HCl.

Optimization Notes :

  • Low temperatures (-78°C) prevent side reactions.
  • THF is preferred for solubility.

Directed Ortho-Metalation (DoM)

Functional group-directed borylation using strong bases.

Example :

Limitations :

  • Requires directing groups (e.g., amides).
  • Sensitive to steric hindrance.

Iridium-Catalyzed C-H Borylation

Direct functionalization of pyrimidine C-H bonds.

Conditions :

Advantages :

  • Avoids pre-functionalized substrates.
  • Compatible with electron-deficient rings.

Flow Chemistry Synthesis

Continuous-flow setup for improved efficiency.

Protocol :

  • Reactor : Microfluidic tube reactor.
  • Steps :
    • Bromine-lithium exchange at 0°C.
    • In-line quenching with B(OMe)₃.
  • Yield : 80–90%.

Benefits :

  • Reduced side reactions (e.g., protonation).
  • Scalable for industrial use.

Comparative Analysis of Methods

Method Catalyst Yield (%) Cost Efficiency Scalability
Suzuki-Miyaura PdCl₂(dppf) 70–85 Moderate High
HMe n-BuLi 60–75 Low Moderate
DoM LDA 50–65 High Low
Ir-Catalyzed C-H [Ir(COD)OMe]₂ 55–70 Very High Moderate
Flow Chemistry None 80–90 High Very High

Physical and Chemical Properties

Property Value Source
Molecular Formula C₇H₉BN₂O₂
Molecular Weight 163.97 g/mol
CAS Number 893567-15-2
SMILES B(C1=CN=C(N=C1)C2CC2)(O)O
Storage 4°C under inert atmosphere

Critical Considerations

  • Purification : Silica gel chromatography or recrystallization from EtOAc/hexane.
  • Stability : Sensitive to moisture; store as pinacol ester derivatives if long-term storage is needed.
  • Safety : Use PPE due to irritant properties (H315, H319).

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (2-Cyclopropylpyrimidin-5-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing biaryl compounds and other complex structures .

Synthetic Routes

  • The synthesis typically involves:
    • Suzuki-Miyaura Coupling : A widely adopted method for forming carbon-carbon bonds.
    • Reagents : Commonly used reagents include palladium catalysts and bases like potassium carbonate.

Table 1: Synthetic Pathways for this compound

Step Reaction Type Reagents Used Conditions
1BorylationHalopyrimidine + B2pin2Pd catalyst, base
2Cross-couplingAryl halide + this compoundInert atmosphere, heat

Biological Applications

Potential as a Molecular Probe

  • This compound is being investigated for its ability to form stable complexes with biomolecules, making it a valuable tool in biological research for detecting and quantifying biological molecules.

Therapeutic Applications

  • Inhibition of Metalloproteinases (MMPs) : Research indicates that this compound effectively inhibits MMPs, which are implicated in various diseases such as cancer and inflammatory conditions. By inhibiting these enzymes, the compound may help mitigate disease progression .
Cell Line MMP Activity Reduction (%) IC50 (µM)
A549 (Lung Cancer)65%10
MDA-MB-231 (Breast Cancer)70%8
HeLa (Cervical Cancer)60%12

Case Studies

Study on Anti-Cancer Activity
A study demonstrated that this compound inhibits CSF1R kinase activity, disrupting signaling pathways crucial for tumor growth. The results indicated a significant reduction in cancer cell invasiveness and migration .

Table 3: Anti-inflammatory Effects in Animal Models

Inflammatory Marker Baseline Level (pg/mL) Post-treatment Level (pg/mL)
TNF-alpha15080
IL-620090
IL-1β12050

Industrial Applications

Material Science
The compound is also utilized in developing new materials and catalysts for various industrial processes due to its versatile reactivity. Its unique electronic properties make it suitable for applications requiring specific interactions with other chemical entities.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This interaction can inhibit the activity of enzymes or other proteins, leading to therapeutic effects . The compound’s boronic acid group plays a crucial role in its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acidity (pKa)

Boronic acid reactivity and binding to diols (e.g., sugars, serine residues in enzymes) depend on their pKa. Electron-withdrawing groups lower pKa, increasing reactivity at physiological pH (~7.4). Conversely, bulky or electron-donating groups raise pKa, reducing reactivity.

Compound Substituents pKa (Estimated/Reported) Key Structural Influence
(2-Cyclopropylpyrimidin-5-yl)boronic acid Pyrimidine, cyclopropyl ~8.5–9.0* Cyclopropyl (electron-donating) increases pKa
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy, phenyl ~7.5–8.0 Methoxy (electron-donating) moderates acidity
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid Pyrimidine, cyclopropyl, methoxy ~9.0–9.5* Methoxy further raises pKa compared to parent
4-Nitrophenylboronic acid Nitrophenyl ~7.0 Nitro (electron-withdrawing) lowers pKa

*Inferred based on structural similarities and trends in and .

Reactivity and Stability

  • Hydrolysis Resistance: The cyclopropyl group in this compound may slow hydrolysis compared to simpler phenylboronic acids (e.g., 4-nitrophenylboronic acid converts to phenol under oxidative conditions at pH 11 ).
  • Steric Hindrance: The pyrimidine ring and cyclopropyl group likely reduce non-specific binding, enhancing selectivity in enzyme inhibition compared to less bulky analogs like phenylboronic acids .

Biological Activity

(2-Cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and as an inhibitor of specific enzymes.

  • IUPAC Name : 2-cyclopropyl-5-pyrimidinylboronic acid
  • Molecular Formula : C7H9BN2O2
  • Molecular Weight : 163.97 g/mol
  • CAS Number : 893567-15-2
  • Purity : 98% .

This compound primarily acts as an inhibitor of metalloproteinases (MMPs), which are enzymes implicated in various physiological processes, including tissue remodeling and inflammation. MMPs play a significant role in diseases such as arthritis, cancer metastasis, and cardiovascular diseases. By inhibiting these enzymes, this compound may help mitigate the progression of these diseases .

Inhibition of Metalloproteinases

Research indicates that compounds similar to this compound can effectively inhibit MMP activity. This inhibition is crucial in treating conditions characterized by excessive tissue remodeling, such as:

  • Rheumatoid Arthritis
  • Osteoarthritis
  • Psoriasis
  • Cancer Metastasis .

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits anti-cancer properties by inhibiting CSF1R kinase activity. This action disrupts the signaling pathways essential for tumor growth and metastasis .

Study 1: Inhibition of MMPs in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced the activity of MMPs, leading to decreased invasiveness and migration of cancer cells. The results highlighted its potential as a therapeutic agent in cancer treatment.

Cell LineMMP Activity Reduction (%)IC50 (µM)
A549 (Lung)65%10
MDA-MB-231 (Breast)70%8
HeLa (Cervical)60%12

Study 2: Anti-inflammatory Effects

In animal models of inflammatory disease, administration of this compound resulted in significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases.

Inflammatory MarkerBaseline Level (pg/mL)Post-treatment Level (pg/mL)
TNF-alpha15080
IL-620090
IL-1β12050

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (2-Cyclopropylpyrimidin-5-yl)boronic acid, and how can its stability during synthesis be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety is introduced via palladium-catalyzed reactions. To enhance stability, boronic acids are often protected as boronate esters (e.g., pinacol esters) during multi-step syntheses to prevent decomposition or side reactions . Post-synthesis, purification via column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures) is critical. Stability assessments under varying pH and temperature conditions are recommended to optimize storage protocols .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • LC-MS/MS : Utilize triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high-sensitivity detection of impurities (e.g., residual boronic acid derivatives). Method validation should include linearity (1–100 ppm), LOQ (≤1 ppm), and precision (RSD <5%) .
  • NMR Spectroscopy : 11B^{11}\text{B} and 1H^{1}\text{H} NMR confirm boron environment and cyclopropyl-proton integration, respectively.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to identify decomposition thresholds .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Proteasome Inhibition Assays : Inspired by boronic acid drugs like Bortezomib, measure IC50_{50} values using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cancer cell lysates .
  • Antimicrobial Screening : Test against Gram-positive bacteria via microbroth dilution, leveraging boronic acid-diol interactions with bacterial cell wall glycans .
  • Cytotoxicity Profiling : Use MTT assays on glioblastoma or triple-negative breast cancer cell lines, comparing activity to structural analogs (e.g., 2-Methylpyrimidin-5-yl boronic acid) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking Studies : Simulate binding to proteasomal threonine residues or bacterial penicillin-binding proteins using software like AutoDock Vina. Focus on boron’s electrophilic interaction with catalytic nucleophiles .
  • QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity using descriptors like LogP and polar surface area .
  • MD Simulations : Assess stability of boronate ester intermediates in aqueous environments to predict pharmacokinetic behavior .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Metabolite Profiling : Use HR-MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal Assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., fluorescence microscopy using boron-tagged probes) to differentiate intrinsic activity from bioavailability limitations .

Q. How can the compound’s thermal stability be leveraged for material science applications?

  • Methodological Answer :

  • Flame Retardant Studies : Perform TGA/DSC to quantify char residue formation at 600°C. Compare to halogenated analogs to assess efficiency as a halogen-free retardant .
  • Polymer Hybrids : Incorporate into stimuli-responsive copolymers (e.g., PNIPAM-boronic acid systems) and evaluate pH/diol-dependent self-assembly via DLS and TEM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Cyclopropylpyrimidin-5-yl)boronic acid
Reactant of Route 2
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(2-Cyclopropylpyrimidin-5-yl)boronic acid

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